2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetrahydroxy-, sodium salt (1:2)

Description

Systematic Nomenclature and Synonyms

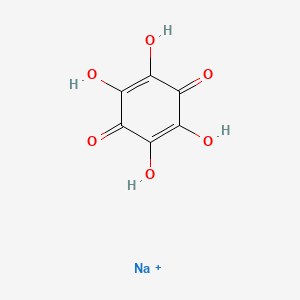

2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetrahydroxy-, disodium salt is systematically named according to IUPAC conventions as disodium 4,5-dihydroxy-3,6-dioxocyclohexa-1,4-diene-1,2-bis(olate) . Its molecular formula is C₆H₂Na₂O₆ , with a molecular weight of 216.06 g/mol . The compound is commonly recognized by several synonyms:

- Tetrahydroxy-1,4-benzoquinone disodium salt

- Tetroquinone disodium salt

- Sodium 4,5-dihydroxy-3,6-dioxocyclohexa-1,4-diene-1,2-bis(olate)

- NSC-33520

The CAS Registry Number 1887-02-1 uniquely identifies this compound in chemical databases . Its structure belongs to the benzoquinone family, characterized by a cyclohexadiene ring substituted with hydroxyl and ketone groups.

Historical Discovery and Early Characterization

The discovery of tetrahydroxybenzoquinone derivatives traces back to early 20th-century investigations into aromatic polyhydroxy compounds. Key milestones include:

- 1935 : T. Hof identified a dark purple calcium salt (Ca₂C₆O₆) produced during the fermentation of Chromohalobacter beijerinckii, later recognized as a derivative of tetrahydroxy-1,4-benzoquinone .

- 1942 : Preisler and Berger synthesized the dipotassium salt (K₂C₆H₂O₆) by oxidizing myo-inositol with nitric acid, followed by treatment with potassium carbonate .

- 1962 : Robert West and Hsien Ying Niu prepared the tetrapotassium salt (K₄C₆O₆), elucidating its diamagnetic properties and chair-like cyclohexadiene conformation .

- 1962 : Alexander J. Fatiadi and W. F. Sanger reported the sodium salt (Na₄C₆O₆), highlighting its synthesis from glyoxal or myo-inositol .

Early synthetic routes involved oxidation of glyoxal or myo-inositol, with nitric acid as a key reagent . These methods laid the foundation for modern applications in organic synthesis and materials science.

Structural Relationship to Benzoquinone Derivatives

The compound’s core structure derives from 1,4-benzoquinone, where two carbonyl groups occupy para positions (C1 and C4). Four hydroxyl groups substitute at C2, C3, C5, and C6, forming a fully conjugated system (Table 1) .

Table 1: Structural Features of 2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetrahydroxy-, Disodium Salt

| Feature | Description |

|---|---|

| Core structure | Cyclohexadiene ring with para-quinone configuration |

| Substituents | Four hydroxyl (-OH) groups at C2, C3, C5, C6; two ketone (=O) groups at C1, C4 |

| Deprotonation | Forms disodium salt via loss of two protons from hydroxyl groups |

| Conjugation | Fully conjugated π-system enhances stability and redox activity |

| Crystal structure | Bluish-black dihydrate (C₆O₂(OH)₄·2H₂O) with non-conductive properties |

The disodium salt exhibits enhanced solubility in aqueous media compared to the parent tetrahydroxyquinone due to ionic dissociation . Its electronic structure allows participation in redox reactions, particularly oxidation to rhodizonic acid derivatives . This structural flexibility links it to broader classes of quinones, such as hydroquinones and anthraquinones, which share applications in dye chemistry and electrochemistry .

Properties

CAS No. |

1887-02-1 |

|---|---|

Molecular Formula |

C6H4NaO6 |

Molecular Weight |

195.08 g/mol |

IUPAC Name |

disodium;4,6-dihydroxy-2,5-dioxocyclohexa-3,6-diene-1,3-diolate |

InChI |

InChI=1S/C6H4O6.Na/c7-1-2(8)4(10)6(12)5(11)3(1)9;/h7-8,11-12H; |

InChI Key |

JPFZHFDWXUDUIQ-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(C(=O)C(=C(C1=O)O)O)O)O.[Na].[Na] |

Appearance |

Solid powder |

Other CAS No. |

1887-02-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

18905-34-5 (Parent) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

tetrahydroxy-1,4-benzoquinone tetrahydroxy-1,4-benzoquinone disodium salt |

Origin of Product |

United States |

Mechanism of Action

Target of Action

Tetrahydroxy-1,4-benzoquinone Disodium Salt, also known as Tetrahydroxyquinone Disodium Salt, primarily targets amines . Amines play a crucial role in various biological processes, including neurotransmission and protein synthesis.

Mode of Action

The compound interacts with amines to form radical species . These radicals are detected by electron spin resonance spectroscopy. Interestingly, these radicals have been shown to be more reactive than the parent amine, leading to enhanced reactivity in some cases.

Biochemical Pathways

The formation of radical species suggests that it may be involved inredox reactions . Redox reactions are fundamental to many biological processes, including cellular respiration and the immune response.

Pharmacokinetics

It’s known that the compound is asolid at room temperature. Its solubility in water is relatively low, about 0.1 g/L, which could impact its bioavailability

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Tetrahydroxy-1,4-benzoquinone Disodium Salt. For instance, its reactivity may be influenced by the presence of other compounds, pH levels, and temperature. Moreover, the compound should be stored at room temperature, preferably below 15°C.

Biological Activity

2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetrahydroxy-, disodium salt (commonly referred to as tetrahydroxyquinone) is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on various research findings.

- Molecular Formula : C6H2Na2O6

- Molecular Weight : 200.14 g/mol

- CAS Number : 74675

This compound is characterized by its four hydroxyl groups which enhance its reactivity and potential biological activity. Its solubility in water and various organic solvents facilitates its use in biological assays.

Anticancer Properties

Research indicates that derivatives of 2,5-cyclohexadiene-1,4-dione exhibit promising cytotoxic effects against various human cancer cell lines. For instance:

- Cytotoxicity : Compounds derived from this quinone structure have shown significant cytotoxicity against melanoma and other tumor cell lines. A study demonstrated that modifications to the alkyl chain significantly enhanced bioactivity, with specific derivatives inducing apoptosis through caspase activation and PARP cleavage in melanoma cells .

- Mechanisms of Action : The mechanisms through which these compounds exert their anticancer effects include the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. Flow cytometry analysis has been employed to quantify these effects by measuring ROS levels in treated cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It has been noted that certain derivatives can inhibit the growth of pathogenic bacteria and fungi. The presence of hydroxyl groups is believed to enhance interactions with microbial cell membranes, disrupting their integrity .

Case Studies and Experimental Data

A series of experiments have been conducted to evaluate the biological activity of tetrahydroxyquinone:

-

Cytotoxicity Assays : Various derivatives were tested against human tumor cell lines using the MTT assay. Results indicated that compounds with longer alkyl chains exhibited higher levels of cytotoxicity (Table 1).

Compound Name IC50 (μM) Cell Line 2-Hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione 15 Melanoma M14 2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione 10 Breast Cancer MCF7 2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione 12 Lung Cancer A549 - Flow Cytometry Analysis : The apoptotic effects were further confirmed by flow cytometric analysis which showed increased annexin V binding in treated cells compared to controls .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Derivatives with Alternate Counterions

Dipotassium Salt (CAS 18905-34-5)

- Formula : C₆H₂K₂O₆

- Key Differences :

Tetrahydroxyquinone (THQ) Hydrate (CAS 5676-48-2)

- Formula : C₆H₈O₈ (C₆H₄O₆·2H₂O)

- Key Differences: Incorporates two water molecules, reducing stability under anhydrous conditions. Lower solubility in organic solvents compared to the disodium salt, limiting its use in non-polar reactions .

Substituted Derivatives

2,3,5,6-Tetraamino Derivative (CAS 1128-13-8)

- Formula : C₆H₈N₄O₂

- Key Differences: Hydroxyl groups replaced by amino (-NH₂) groups, increasing basicity and enabling coordination with metals (e.g., in MOFs). Applications: Used in nanotechnology and as a precursor for conductive polymers .

Chlorinated Barium Salt (CAS 13435-46-6)

Methylated and Metal-Complexed Derivatives

Trimethyl-p-benzoquinone (CAS 935-92-2)

- Formula : C₉H₁₀O₂

- Key Differences :

Nickel Complex with Tetramethyl Derivative

Comparative Data Tables

Table 1: Structural and Functional Comparison

Q & A

Q. What are the recommended synthetic routes for 2,5-cyclohexadiene-1,4-dione, 2,3,5,6-tetrahydroxy-, disodium salt, and how do reaction conditions influence yield?

The synthesis of this tetrahydroxyquinone derivative typically involves hydroxylation of a precursor quinone (e.g., 2,5-cyclohexadiene-1,4-dione) under alkaline conditions, followed by disodium salt formation. For example:

- Hydroxylation : Use hydrogen peroxide or catalytic hydroxylation agents in aqueous NaOH to introduce hydroxyl groups .

- Salt formation : Neutralize with sodium bicarbonate to precipitate the disodium salt.

Key variables include pH control (optimized at 8–10 to prevent over-oxidation) and temperature (25–40°C). Yields drop significantly above 50°C due to decomposition of the quinone backbone .

Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

A combination of analytical techniques is required:

- UV-Vis spectroscopy : Verify λmax shifts due to hydroxylation (e.g., 250–300 nm for quinones vs. 300–350 nm for tetrahydroxy derivatives) .

- NMR : <sup>13</sup>C NMR should show characteristic shifts for hydroxylated carbons (δ 160–180 ppm for quinone carbonyls, δ 90–110 ppm for hydroxyl-bearing carbons) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M–2Na]<sup>2+</sup> for the disodium salt) .

Q. What are the stability considerations for aqueous solutions of this compound?

The disodium salt is hygroscopic and prone to oxidation in acidic or oxygen-rich environments. For storage:

- Use inert atmospheres (N2 or Ar) and buffer solutions (pH 7–9) to stabilize the quinone moiety.

- Avoid prolonged light exposure, as UV light accelerates degradation (monitored via HPLC retention time shifts) .

Advanced Research Questions

Q. How does the redox behavior of this compound influence its applicability in catalytic or electron-transfer studies?

The tetrahydroxyquinone core exhibits reversible two-electron redox transitions, making it suitable for studying electron-transfer mechanisms. Cyclic voltammetry in buffered solutions (pH 7–10) reveals:

Q. What computational methods are effective in predicting the compound’s electronic properties and reaction pathways?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model:

Q. How should researchers address contradictions in spectral data (e.g., unexpected NMR shifts or IR absorptions)?

Methodological troubleshooting steps include:

- Solvent effects : Compare D2O vs. DMSO-d6 NMR spectra to identify hydrogen bonding or tautomerization .

- Impurity analysis : Use LC-MS to detect side products (e.g., over-oxidized quinones or sodium salts of partial hydroxylation intermediates) .

Methodological Challenges and Solutions

Q. What strategies mitigate interference from sodium ions in analytical assays (e.g., ICP-MS or ion chromatography)?

Q. How can researchers optimize protocols for large-scale crystallization of the disodium salt?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.